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This technical guide provides a comprehensive analysis of the initial safety and tolerability data

from the Phase I/II clinical trials of AMT-130, an investigational gene therapy for Huntington's

Disease (HD). The data presented herein is based on publicly available information from

uniQure's press releases and clinical trial documentation.

Introduction to AMT-130
Huntington's disease is a fatal, inherited neurodegenerative disorder caused by a mutation in

the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein

(mHTT). AMT-130 is a gene therapy designed to slow the progression of HD by reducing the

production of both the normal and mutant forms of the huntingtin protein. It utilizes an adeno-

associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) that targets the HTT

messenger RNA (mRNA), leading to its degradation and thereby decreasing the synthesis of

the huntingtin protein.[1][2][3] This one-time administered therapy is delivered directly to the

brain via MRI-guided stereotactic neurosurgery.[4]

Clinical Trial Design and Methodology
The initial safety and tolerability of AMT-130 were evaluated in a multicenter, Phase I/II,

randomized, double-blind, sham-controlled clinical trial (NCT04120493).[5][6]
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Patient Population: The study enrolled adult patients with early manifest Huntington's disease.

[5][6] Key inclusion criteria included a confirmed genetic diagnosis of HD with a specific range

of CAG repeats in the HTT gene.[6]

Treatment Administration: Participants were randomized to receive either a single

administration of AMT-130 at a low or high dose, or a sham surgery.[7] The administration of

AMT-130 involved MRI-guided stereotactic neurosurgical delivery directly into the striatum

(caudate and putamen).[3]

Study Cohorts: The trial consisted of several cohorts to evaluate different doses and the impact

of immunosuppression:

Cohort 1 & 2: Randomized, double-blind, sham-controlled cohorts evaluating a low dose and

a high dose of AMT-130.[5]

Cohort 3: An open-label cohort to explore both doses of AMT-130 in combination with

immunosuppression.[6]

Cohort 4: An open-label cohort to further evaluate the safety of the high dose in participants

with low striatal volume.[5]

Endpoints: The primary endpoint focused on the safety and tolerability of AMT-130.[5] Efficacy

was assessed through various clinical and functional measures, including the composite

Unified Huntington's Disease Rating Scale (cUHDRS) and Total Functional Capacity (TFC), as

well as biomarkers like neurofilament light (NfL).[1]
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Figure 1: Experimental Workflow of the Phase I/II AMT-130 Clinical Trial.

Safety and Tolerability Profile
AMT-130 was generally well-tolerated at both low and high doses, with a manageable safety

profile.[7]
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Adverse Events: The most frequently reported adverse events were associated with the

surgical administration procedure.[7] These events were reported to have resolved.

Serious Adverse Events (SAEs): Several serious adverse events were reported in the trial;

however, they were considered unrelated to AMT-130 by the investigators.[7]

Efficacy and Biomarker Data
While the primary focus was on safety, the initial studies also provided encouraging efficacy

and biomarker data, which are crucial for assessing the overall tolerability and potential benefit

of the treatment.

Clinical Efficacy Measures
The high-dose group demonstrated a statistically significant slowing of disease progression

compared to a propensity score-matched external control group at 36 months.

Clinical Endpoint
High-Dose AMT-130 vs.
Control

p-value

composite Unified Huntington's

Disease Rating Scale

(cUHDRS)

75% slowing of disease

progression
0.003

Total Functional Capacity

(TFC)

60% slowing of disease

progression
0.033

Symbol Digit Modalities Test

(SDMT)
88% slowing of decline Not statistically significant

Stroop Word Reading Test

(SWRT)
113% slowing of decline -

Table 1: Summary of Clinical

Efficacy Data for High-Dose

AMT-130 at 36 Months.[8]

Biomarker Analysis
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Neurofilament light (NfL), a biomarker of neuronal damage, showed a favorable trend in the

high-dose group.

Biomarker High-Dose AMT-130

Neurofilament light (NfL) 8% drop from baseline at 36 months

Table 2: Key Biomarker Finding for High-Dose

AMT-130.[1]

Mechanism of Action
AMT-130's mechanism of action is centered on the principles of RNA interference to reduce the

levels of huntingtin protein.
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Figure 2: AMT-130 Mechanism of Action for Huntingtin Protein Lowering.
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The AAV5 vector delivers a transgene encoding a specific microRNA into the nucleus of striatal

neurons.[2] This transgene is then transcribed into a primary miRNA (pri-miRNA) and

processed into a precursor miRNA (pre-miRNA) before being exported to the cytoplasm. In the

cytoplasm, it is further processed into a mature, single-stranded miRNA which is incorporated

into the RNA-induced silencing complex (RISC).[2] The miRNA guides the RISC to bind to the

huntingtin mRNA, leading to its cleavage and subsequent degradation.[2] This process

ultimately results in a reduction of the synthesis of both normal and mutant huntingtin protein.

[9]

Conclusion
The initial safety and tolerability data from the Phase I/II studies of AMT-130 are promising. The

treatment was generally well-tolerated, with a manageable safety profile. The most common

adverse events were related to the delivery procedure and were transient. The statistically

significant slowing of disease progression observed in key clinical endpoints in the high-dose

group, coupled with favorable biomarker trends, suggests a positive risk-benefit profile. These

findings support the continued development of AMT-130 as a potential one-time gene therapy

for Huntington's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://huntington-disease.org/2023/12/21/uniqure-announces-update-on-phase-i-ii-clinical-trials-of-amt-130-gene-therapy-for-the-treatment-of-huntingtons-disease/
https://eurohuntington.org/2025/10/10/recent-results-for-amt-130-a-step-towards-treatments-that-could-slow-huntingtons-disease/
https://eurohuntington.org/2025/10/10/recent-results-for-amt-130-a-step-towards-treatments-that-could-slow-huntingtons-disease/
https://factor-h.org/uniqures-amt-130-phase-1-2-trial-a-reflection
https://www.benchchem.com/product/b15563116#initial-safety-and-tolerability-studies-of-amt-130
https://www.benchchem.com/product/b15563116#initial-safety-and-tolerability-studies-of-amt-130
https://www.benchchem.com/product/b15563116#initial-safety-and-tolerability-studies-of-amt-130
https://www.benchchem.com/product/b15563116#initial-safety-and-tolerability-studies-of-amt-130
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15563116?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

